4-Methanesulfonyl-2-methoxyphenol

pKa ionization drug-like properties

4-Methanesulfonyl-2-methoxyphenol (IUPAC: 2-methoxy-4-methylsulfonylphenol) is a para-methanesulfonyl-substituted guaiacol derivative with the molecular formula C₈H₁₀O₄S and a molecular weight of 202.23 g/mol. The electron-withdrawing methanesulfonyl group (-SO₂CH₃) at the 4-position significantly modulates the phenolic acidity and lipophilicity relative to the parent guaiacol scaffold, qualifying it as a versatile building block for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C8H10O4S
Molecular Weight 202.22
CAS No. 1206968-73-1
Cat. No. B2441027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonyl-2-methoxyphenol
CAS1206968-73-1
Molecular FormulaC8H10O4S
Molecular Weight202.22
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)C)O
InChIInChI=1S/C8H10O4S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5,9H,1-2H3
InChIKeyUNACZRJUKYPGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methanesulfonyl-2-methoxyphenol (CAS 1206968-73-1): An Evidence-Based Procurement Guide for Sulfonyl-Substituted Methoxyphenols


4-Methanesulfonyl-2-methoxyphenol (IUPAC: 2-methoxy-4-methylsulfonylphenol) is a para-methanesulfonyl-substituted guaiacol derivative with the molecular formula C₈H₁₀O₄S and a molecular weight of 202.23 g/mol . The electron-withdrawing methanesulfonyl group (-SO₂CH₃) at the 4-position significantly modulates the phenolic acidity and lipophilicity relative to the parent guaiacol scaffold, qualifying it as a versatile building block for medicinal chemistry and agrochemical intermediate synthesis .

Why Guaiacol Cannot Substitute for 4-Methanesulfonyl-2-methoxyphenol in pH-Sensitive Formulations


The methanesulfonyl group lowers the phenolic pKa by over 2.3 log units (from 9.98 to 7.57), shifting the ionization state at physiological pH and altering solubility, membrane permeability, and target-binding behavior [REFS-1, REFS-2]. Additionally, the sulfonyl group converts the compound from a low-melting liquid (guaiacol) to a crystalline solid, enabling different handling and formulation options .

Quantitative Differentiation of 4-Methanesulfonyl-2-methoxyphenol from Guaiacol and 4-Methanesulfonylphenol: A Comparative Evidence Guide


pKa Shift Compared to Guaiacol: Quantifying the Impact of the Methanesulfonyl Group on Ionization State

4-Methanesulfonyl-2-methoxyphenol exhibits a predicted pKa of 7.57 ± 0.18 , representing a 2.41-unit decrease relative to guaiacol (pKa 9.98) [1]. The methanesulfonyl group's strong electron-withdrawing effect stabilizes the phenoxide anion, lowering the energy required for deprotonation.

pKa ionization drug-like properties

Copper-Catalyzed Sulfonylation: A Quantified, Regioselective Route vs. Direct Electrophilic Sulfonylation of Guaiacol

The copper(I)-catalyzed coupling of 4-bromo-2-methoxyphenol with sodium methanesulfinate delivers 4-Methanesulfonyl-2-methoxyphenol in 52% isolated yield after column chromatography . This route avoids the formation of regioisomeric sulfonylation products often encountered in direct electrophilic sulfonylation of guaiacol, which typically yields mixtures of 4- and 6-sulfonylated species.

synthesis Cu-catalyzed sulfonylation yield comparison

Crystalline Solid vs. Liquid Handling: Physical Form Advantages of 4-Methanesulfonyl-2-methoxyphenol

The compound is obtained as white crystals after chromatographic purification , whereas guaiacol is a low-melting solid (mp 26–29 °C) that often exists as an oil at room temperature [1]. The crystalline nature facilitates accurate weighing, storage, and formulation in solid-dosage research.

physical form crystalline solid guaiacol

Electron-Withdrawing Sulfonyl Group Reduces Radical-Scavenging Enthalpy: Implications for Antioxidant Screening

DFT calculations on para-substituted phenols demonstrate that electron-withdrawing groups increase the ionization potential (IP) and enthalpy of electron transfer, thereby reducing the driving force for radical scavenging via SET-PT and SPLET mechanisms [1]. Although direct experimental DPPH/ABTS data for 4-Methanesulfonyl-2-methoxyphenol are not publicly available, the compound's strong electron-withdrawing methanesulfonyl group is predicted to attenuate antioxidant capacity relative to guaiacol, which benefits from the electron-donating methoxy group.

antioxidant DFT electron-withdrawing group SET-PT SPLET

Validated as a Key Intermediate in Patent Literature: From Laboratory to Herbicide and Pharmaceutical Leads

4-Methanesulfonyl-2-methoxyphenol is explicitly employed in the synthesis of tert-butyl 4-[2-(4-methanesulfonyl-2-methoxyphenoxymethyl)pyridin-5-yl]piperidine-1-carboxylate, a key intermediate in pharmaceutical candidate elaboration . Additionally, aryl sulfones derived from 2-methoxyphenol sulfonylation have been transformed into analogues of COMT inhibitors, further demonstrating the scaffold's utility in drug discovery [1].

building block patent intermediate herbicide medicinal chemistry

Target Application Scenarios for 4-Methanesulfonyl-2-methoxyphenol Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Piperidine-Containing Drug Candidates

The compound serves as a direct precursor for piperidine-linked ethers, as demonstrated in EP2311822 Example 26 . The crystalline nature and regiochemically defined structure ensure reproducible downstream chemistry, making it a strategic choice for medicinal chemists building focused kinase or GPCR-targeted libraries.

Agrochemical Research: Intermediate for Sulfone-Based Herbicide Development

Patents describing herbicide intermediates (e.g., AU2024100034A4) highlight the role of sulfone derivatives in crop protection [1]. The compound's electron-withdrawing sulfonyl group enhances metabolic stability, a key parameter for field-deployed agrochemicals, and the solid form simplifies large-scale handling.

Physicochemical Studies: pKa and Ionization State Profiling in Drug Design

With a pKa of 7.57, this compound occupies a narrow window near physiological pH, making it an excellent probe for studying ionization-dependent permeability and protein binding . It can be used to benchmark computational pKa prediction tools against a sulfonyl-substituted phenol scaffold.

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